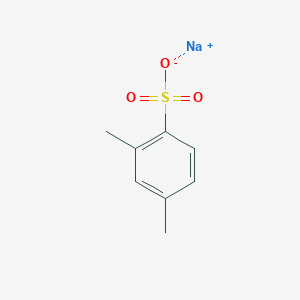

Sodium m-Xylene-4-sulfonate

Description

Properties

IUPAC Name |

sodium;2,4-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQXYSKWRDJNAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041639 | |

| Record name | Sodium m-xylene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-21-4 | |

| Record name | Sodium m-xylene-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,4-dimethyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium m-xylene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium m-xylene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM M-XYLENE-4-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89D78082VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Hydrotropic Mechanism of Sodium m-Xylene-4-sulfonate (SMXS)

Prepared by: Gemini, Senior Application Scientist

Abstract

Hydrotropy is a compelling solubilization phenomenon wherein the addition of a high concentration of a specific amphiphilic compound, the hydrotrope, significantly enhances the aqueous solubility of poorly soluble substances. Unlike conventional surfactants, hydrotropes possess small hydrophobic regions, which generally prevent the formation of well-defined micelles at low concentrations. Sodium m-Xylene-4-sulfonate (SMXS) is a classical and widely utilized hydrotrope in various industrial applications, including pharmaceuticals and detergents.[1] This technical guide provides an in-depth exploration of the core mechanisms governing the hydrotropic action of SMXS. We will dissect its molecular structure, the critical concept of Minimum Hydrotrope Concentration (MHC), the nature of its self-aggregation, and the experimental methodologies used to elucidate these phenomena. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of SMXS-mediated hydrotropy.

Introduction to Hydrotropy and this compound (SMXS)

Defining Hydrotropy: A Unique Solubilization Pathway

Hydrotropy describes the increase in solubility of a solute in water due to the addition of a high concentration of salts of organic acids, termed hydrotropes.[1] This process is distinct from micellar solubilization, which is driven by the formation of structured surfactant micelles that encapsulate hydrophobic molecules.[1][2] Hydrotropes, by contrast, operate through a more cooperative and less defined aggregation process.[1][3] This distinction is crucial in formulation science, as hydrotropy can offer advantages such as reduced toxicity and greater formulation stability.[3]

The Hydrotrope: An Amphiphile with a Distinct Character

Hydrotropes are amphiphilic molecules, containing both a hydrophilic and a hydrophobic moiety.[2] For conventional hydrotropes like SMXS, the hydrophilic part is typically an anionic group, such as a sulfonate, which ensures high water solubility.[1][2] The hydrophobic part is an aromatic ring system.[1] A key differentiator from surfactants is that the hydrophobic part of a hydrotrope is generally too small to induce the spontaneous self-aggregation into micelles that is characteristic of surfactants above their Critical Micelle Concentration (CMC).[1]

This compound (SMXS): Structure and Key Properties

This compound is an aromatic sulfonate salt. Its molecular structure consists of a benzene ring substituted with two methyl groups (at positions 1 and 3) and a sulfonate group (at position 4).[4][5] This structure provides the requisite amphiphilicity for hydrotropic action. The planar aromatic ring constitutes the hydrophobic part, while the highly polar sulfonate group serves as the hydrophilic head.[1]

Diagram 1: Molecular Structure of this compound (SMXS)

Caption: Molecular structure and key properties of SMXS.

The Core Mechanism of SMXS Hydrotropy

The mechanism of hydrotropy is not attributed to a single phenomenon but rather a combination of interactions and structural changes in the aqueous solution.

The Concept of Minimum Hydrotrope Concentration (MHC)

A central concept in hydrotropy is the Minimum Hydrotrope Concentration (MHC). This is the threshold concentration above which the hydrotrope begins to exhibit a significant increase in the solubilization of a poorly soluble solute.[6][7][8][9] Below the MHC, SMXS exists primarily as monomers and has a negligible effect on solubility. Above the MHC, a cooperative process begins, leading to the formation of aggregates that can host hydrophobic molecules.[8][10] The MHC is a key parameter for any hydrotropic formulation and is typically in the range of 0.40 to 0.60 mol/L for many common hydrotropes.[7][11]

Self-Aggregation of SMXS: Beyond Micelles

Unlike the well-defined, spherical micelles formed by surfactants, the aggregates of SMXS are thought to be less organized, planar structures.[3] The aggregation is a stepwise process, with the size of the aggregates gradually increasing with concentration, rather than a sudden formation at a critical point.[1]

The primary driving forces for this self-aggregation are:

-

Hydrophobic Interactions: The tendency of the hydrophobic xylene rings to minimize their contact with water drives them to associate with each other.

-

π-π Stacking: The planar aromatic rings of SMXS molecules can stack on top of one another.[2][12] This non-covalent interaction is a significant contributor to the stability of the aggregates and is crucial for the hydrotropic mechanism.[13][14][15]

These aggregates create hydrophobic domains or pockets within the bulk aqueous phase. These domains can then accommodate poorly water-soluble drug molecules, effectively sequestering them from the aqueous environment and increasing their overall solubility.

Diagram 2: Mechanism of SMXS Hydrotropic Action

Caption: Solubilization process above the Minimum Hydrotrope Concentration (MHC).

Experimental Elucidation of the SMXS Hydrotropic Mechanism

The determination of the MHC and the characterization of hydrotrope aggregation are primarily achieved through physicochemical measurements that detect changes in the bulk properties of the solution.

Conductivity and Surface Tension Measurements: Detecting the MHC

Conductivity and surface tension are two of the most common and reliable methods for determining the MHC of a hydrotrope.[9][16][17]

-

Conductivity: As the concentration of an ionic hydrotrope like SMXS increases, the conductivity of the solution also increases. At the MHC, the formation of aggregates reduces the mobility of the ions, leading to a distinct change (a break) in the slope of the conductivity versus concentration plot. This inflection point is taken as the MHC.[6]

-

Surface Tension: Hydrotropes, being amphiphilic, tend to accumulate at the air-water interface, reducing the surface tension of the water.[18] As the concentration increases, the surface tension decreases. Once aggregates begin to form in the bulk solution at the MHC, the concentration of free monomers at the surface stabilizes, and the surface tension reaches a plateau. The concentration at which this plateau begins corresponds to the MHC.[17]

Table 1: Comparison of Experimental Techniques for MHC Determination

| Technique | Principle | Advantage | Disadvantage |

| Conductivity | Measures the change in ionic mobility upon aggregate formation. | Simple, precise, and widely available instrumentation. | Only applicable to ionic hydrotropes. |

| Surface Tension | Measures the change in surface activity as monomers form aggregates. | Highly sensitive to aggregation phenomena. | Can be affected by impurities. |

| Fluorescence Spectroscopy | Uses fluorescent probes that partition into the hydrophobic domains of aggregates, causing a change in their fluorescence spectrum. | Provides information about the microenvironment of the aggregates. | Requires a suitable fluorescent probe. |

| NMR Spectroscopy | Detects changes in the chemical shifts of the hydrotrope's protons upon aggregation.[19][20][21] | Provides detailed structural information about the aggregates and hydrotrope-solute interactions.[22] | Requires specialized equipment and expertise. |

Experimental Protocol: MHC Determination by Conductivity Measurement

This protocol outlines a robust method for determining the MHC of SMXS.

Objective: To determine the Minimum Hydrotrope Concentration (MHC) of this compound in deionized water at a constant temperature.

Materials & Equipment:

-

This compound (SMXS), analytical grade

-

Deionized water (conductivity < 2 µS/cm)

-

Conductivity meter with a temperature probe

-

Thermostatic water bath

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature (e.g., 25°C ± 0.1°C). Allow the deionized water to equilibrate to this temperature.

-

Stock Solution Preparation: Accurately weigh a sufficient amount of SMXS to prepare a concentrated stock solution (e.g., 1.0 M) in a volumetric flask using the temperature-equilibrated deionized water.

-

Preparation of Dilutions: Prepare a series of dilutions of the SMXS stock solution in volumetric flasks. The concentrations should span the expected MHC range.

-

Conductivity Measurement: a. Calibrate the conductivity meter according to the manufacturer's instructions. b. Place a beaker containing a known volume of deionized water and a stir bar on the magnetic stirrer within the water bath. c. Immerse the conductivity probe into the water and allow the reading to stabilize. Record this as the conductivity of the solvent. d. Sequentially add small, known volumes of the SMXS stock solution to the beaker, allowing the conductivity reading to stabilize after each addition. Record the conductivity and the corresponding total concentration of SMXS.

-

Data Analysis: a. Plot the measured conductivity (in µS/cm) as a function of the SMXS concentration (in mol/L). b. The plot will show two linear regions with different slopes. c. Determine the intersection point of these two lines using linear regression analysis. The concentration at this intersection point is the MHC.

Diagram 3: Experimental Workflow for MHC Determination via Conductivity

Caption: Step-by-step workflow for determining the MHC using conductometry.

Applications in Pharmaceutical Sciences

The unique properties of SMXS make it a valuable excipient in drug development, particularly for improving the formulation of poorly water-soluble drugs.[23]

-

Enhanced Solubilization: SMXS can significantly increase the aqueous solubility of a wide range of hydrophobic active pharmaceutical ingredients (APIs).[24] This is critical for improving the bioavailability of orally administered drugs and for developing liquid formulations for parenteral administration.

-

Formulation Stabilization: In complex liquid formulations containing multiple components, SMXS can act as a coupling agent, preventing phase separation and maintaining the homogeneity and stability of the product.

-

Viscosity Modification: In high-concentration detergent or surfactant systems, SMXS can reduce the viscosity, making the product easier to process and handle.

Conclusion: A Unified Model of SMXS Hydrotropy

The hydrotropic mechanism of this compound is a complex interplay of molecular structure, concentration-dependent self-aggregation, and non-covalent interactions. While the concept of a Minimum Hydrotrope Concentration (MHC) provides a practical threshold for its action, the underlying process is a gradual, cooperative assembly of SMXS molecules. This aggregation, driven by hydrophobic forces and stabilized by π-π stacking of the xylene rings, creates dynamic, hydrophobic microdomains within the aqueous solution. These domains are capable of hosting poorly soluble molecules, thereby increasing their apparent aqueous solubility. A thorough understanding of this mechanism, verified through robust experimental techniques like conductivity and surface tension measurements, is essential for the rational design and optimization of formulations in the pharmaceutical and chemical industries.

References

-

Wikipedia. Hydrotrope. [Link]

-

ResearchGate. The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin | Request PDF. [Link]

-

ResearchGate. Hydrotropic solutions. [Link]

-

Ataman Kimya. SODIUM XYLENE SULFONATE. [Link]

-

Natural Volatiles and Essential Oils. A Review On Pharmaceutical Hydrotropes. [Link]

- Google Patents. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.

-

PubMed. Combined effects of π-π stacking and hydrogen bonding on the (N1) acidity of uracil and hydrolysis of 2'-deoxyuridine. [Link]

-

ResearchGate. MHC and C max values of hydrotropes | Download Table. [Link]

-

ACS Publications. Role of Hydrotropes in Sparingly Soluble Drug Solubilization: Insight from a Molecular Dynamics Simulation and Experimental Perspectives | Langmuir. [Link]

-

ResearchGate. Conductometric and Surface Tension Studies on the Micellization of Some Cationic Surfactants in Water-Organic Solvent Mixed Media. [Link]

-

ResearchGate. MHC and C max values of Hydrotropes | Download Table. [Link]

-

ResearchGate. Effect of Minimum Hydrotrope Concentration (MHC), Standard Gibbs free... | Download scientific diagram. [Link]

-

PubMed. Hydrophobic π-π stacking interactions and hydrogen bonds drive self-aggregation of luteolin in water. [Link]

-

Jetir.Org. HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. [Link]

-

Macler Chemical Products Ltd. Hydrotropes: what they are and how to choose the best one. [Link]

-

ResearchGate. MHC and C max Values of Hydrotropes | Download Scientific Diagram. [Link]

-

PubChem. This compound | C8H9NaO3S | CID 23677979. [Link]

-

PubMed. Applications of π-π stacking interactions in the design of drug-delivery systems. [Link]

-

PubMed. Hydrotropic solubilization--mechanistic studies. [Link]

-

ResearchGate. Applications of π-π stacking interactions in the design of drug-delivery systems | Request PDF. [Link]

-

ResearchGate. Aggregation of Sodium 1-( n -Alkyl)naphthalene- 4 -sulfonates in Aqueous Solution: Micellization and Microenvironment Characteristics | Request PDF. [Link]

-

precisionFDA. This compound. [Link]

-

PubMed. Aggregation of Sodium 1-(n-alkyl)naphthalene-4-sulfonates in Aqueous Solution: Micellization and Microenvironment Characteristics. [Link]

-

PMC - NIH. On the Nature of σ–σ, σ–π, and π–π Stacking in Extended Systems. [Link]

-

Droplet Lab. Surface Tension Measurement: The Definitive Guide (2026). [Link]

-

PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

-

ResearchGate. Synthesis, Characterization and Surface Activity of Alkyl m-Xylene Sulfonate Isomers. [Link]

-

ResearchGate. NMR of soft matter systems. [Link]

-

PubChem. Sodium 4-amino-m-xylene-5-sulphonate | C8H10NNaO3S | CID 23684908. [Link]

-

MDPI. Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. [Link]

-

PubMed. Understanding molecular mechanisms of biologics drug delivery and stability from NMR spectroscopy. [Link]

-

PubMed. Residual dipolar coupling enhanced NMR spectroscopy and chiroptics: a powerful combination for the complete elucidation of symmetrical small molecules. [Link]

-

ResearchGate. Aggregation Behavior and Thermodynamic Studies of Hydrotropes: A Review. [Link]

Sources

- 1. Hydrotrope - Wikipedia [en.wikipedia.org]

- 2. nveo.org [nveo.org]

- 3. researchgate.net [researchgate.net]

- 4. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]

- 5. GSRS [precision.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. Aggregation Behavior and Thermodynamic Studies of Hydrotropes: A Review – ScienceOpen [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. Combined effects of π-π stacking and hydrogen bonding on the (N1) acidity of uracil and hydrolysis of 2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrophobic π-π stacking interactions and hydrogen bonds drive self-aggregation of luteolin in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of π-π stacking interactions in the design of drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. dropletlab.com [dropletlab.com]

- 19. researchgate.net [researchgate.net]

- 20. Understanding molecular mechanisms of biologics drug delivery and stability from NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Residual dipolar coupling enhanced NMR spectroscopy and chiroptics: a powerful combination for the complete elucidation of symmetrical small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Sodium 2,4-Dimethylbenzenesulfonate

Executive Summary

Sodium 2,4-Dimethylbenzenesulfonate, also known as sodium m-xylene-4-sulfonate, is an aromatic sulfonate salt with significant industrial and research applications. Its amphiphilic molecular structure, comprising a hydrophobic dimethylbenzene ring and a hydrophilic sulfonate group, imparts valuable hydrotropic properties. Hydrotropes are compounds that enhance the aqueous solubility of poorly soluble substances, a critical function in formulations ranging from industrial cleaners to pharmaceutical preparations. This guide provides a comprehensive overview of the core physicochemical properties of Sodium 2,4-Dimethylbenzenesulfonate, detailed analytical characterization methods, established experimental protocols, and essential safety information tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Molecular Structure

Correctly identifying a chemical substance is the foundation of all scientific inquiry. The following table summarizes the key identifiers for Sodium 2,4-Dimethylbenzenesulfonate. It is often supplied as a monohydrate, which influences its molecular weight.

| Identifier | Value |

| IUPAC Name | sodium;2,4-dimethylbenzenesulfonate |

| Synonyms | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt, this compound, m-Xylene-4-sulfonic Acid Sodium Salt[1][2] |

| CAS Numbers | 827-21-4 (Monohydrate)[1][2], 142063-30-7 (Monohydrate)[2][3] |

| Molecular Formula | C₈H₉NaO₃S (Anhydrous), C₈H₉NaO₃S·H₂O (Monohydrate)[2] |

| Molecular Weight | 208.21 g/mol (Anhydrous)[1], 226.23 g/mol (Monohydrate)[2][3] |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Na+][4] |

graph "Molecular_Structure_of_Sodium_2_4_Dimethylbenzenesulfonate" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Benzene Ring C1 [label="C", pos="0,1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.3,-0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="1.3,-0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="-0.85,0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="0.85,0.75!", fillcolor="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="0,-1.5!", fillcolor="#202124", fontcolor="#FFFFFF"];

// Ring Bonds C1 -- C5; C5 -- C3; C3 -- C6; C6 -- C2; C2 -- C4; C4 -- C1;

// Substituents S [label="S", pos="0,3!", fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", pos="-1,3.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="1,3.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O⁻", pos="0,4.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Na [label="Na⁺", pos="0,5.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

CH3_1 [label="CH₃", pos="-2.2,1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"]; CH3_2 [label="CH₃", pos="2.2,-1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Bonds to Substituents C1 -- S [len=1.2]; S -- O1 [len=1]; S -- O2 [len=1]; S -- O3 [len=1]; C4 -- CH3_1 [len=1.2]; C3 -- CH3_2 [len=1.2];

// Invisible node for caption caption [label="Molecular Structure of Sodium 2,4-Dimethylbenzenesulfonate", shape=plaintext, pos="0,-2.5!", fontcolor="#202124"]; }

Caption: Molecular Structure of Sodium 2,4-Dimethylbenzenesulfonate.

Core Physicochemical Properties

The utility of a compound is dictated by its physical and chemical properties. For Sodium 2,4-Dimethylbenzenesulfonate, its high solubility and thermal stability are paramount.

-

3.1 Physical State and Appearance : At standard temperature and pressure, this compound is a white to off-white crystalline solid or powder.[2][5]

-

3.2 Solubility Profile : The compound exhibits high solubility in water, a characteristic attributed to the polar anionic sulfonate group.[6][7] This property is central to its function as a hydrotrope, where it orients itself at the interface between aqueous and non-aqueous phases to increase the solubility of hydrophobic molecules.[8] It is expected to completely dissociate in aqueous media.[8] Its potential for adsorption to soil or sediment is low.[8]

-

3.3 Thermal Properties : The sodium salt is highly stable, with a melting point reported to be above 300°C, indicating strong ionic forces within its crystal lattice.[8]

-

3.4 Acidity : As the sodium salt of a sulfonic acid, this compound is the conjugate base of a strong acid. The parent compound, 2,4-dimethylbenzenesulfonic acid, is a strong Brønsted-Lowry acid.[6] In solution, the sulfonate anion (C₈H₉SO₃⁻) is a very weak base.

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | White, crystalline solid | [8] |

| Melting Point | >300°C | [8] |

| Density | 984 kg/m ³ (0.984 g/cm³) at 20°C | [8] |

| Water Solubility | High | [6][7][8] |

| Vapor Pressure | Negligible | [8] |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on spectroscopic techniques. The following sections describe the expected spectral characteristics for Sodium 2,4-Dimethylbenzenesulfonate.

-

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is the most direct method for confirming the substitution pattern. For the 2,4-dimethyl isomer, the spectrum should show:

-

Three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring.

-

Two distinct singlets in the aliphatic region (typically δ 2.2-2.7 ppm), corresponding to the two non-equivalent methyl (CH₃) groups.[9]

-

-

¹³C NMR : The carbon NMR spectrum will show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted) and two for the methyl carbons.

-

²³Na NMR : This technique can be used for the quantitative analysis of sodium content, showing a single, sharp resonance.[10]

-

-

4.2 Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands include:

-

Strong, characteristic stretching vibrations for the sulfonate group (S=O) around 1200-1175 cm⁻¹ and 1060-1030 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.

-

-

4.3 Purity Analysis : Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are effective for determining the purity of the compound, with reported purities often exceeding 98-99%.[5][11]

Key Applications and Utility

The unique amphiphilic nature of Sodium 2,4-Dimethylbenzenesulfonate drives its use across various industries.

-

5.1 Role as a Hydrotrope : This is its primary function. In complex liquid formulations, such as household cleaners, detergents, and personal care products, it acts as a coupling agent to solubilize water-insoluble active ingredients, preventing phase separation and ensuring product homogeneity and stability.[8]

Caption: Experimental workflow for solubility determination.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

-

7.1 Hazard Identification : This compound is classified as an irritant and may be harmful if ingested. [12] * Eye Contact : Can cause serious eye irritation or damage. [12] * Skin Contact : Causes skin irritation. [12][13] * Inhalation : May cause respiratory irritation if inhaled as dust. Table 2: GHS Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation. [13] |

| H318/H319 | Causes serious eye damage/irritation. [13] |

| H335 | May cause respiratory irritation. |

| H411 | Toxic to aquatic life with long lasting effects. |

-

7.2 Handling Precautions :

-

7.3 Storage Recommendations :

Conclusion

Sodium 2,4-Dimethylbenzenesulfonate is a functionally critical compound defined by its amphiphilic structure. Its high aqueous solubility, thermal stability, and hydrotropic capabilities make it indispensable in a wide array of industrial formulations. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe application in research, development, and commercial products.

References

- Google Patents. (n.d.). Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Sodium Benzenesulfonate in Industrial Applications. Retrieved from inno-pharmchem.com. [Link]

-

Santos. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Retrieved from Santos.gov.au. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium dodecylbenzenesulfonate. Retrieved from carlroth.com. [Link]

-

Solubility of Things. (n.d.). 2,4-Dimethylbenzenesulfonic acid. Retrieved from solubilityofthings.com. [Link]

-

LabNovo. (n.d.). Sodium 2,4-Dimethylbenzenesulfonate Monohydrate. Retrieved from labnovo.com. [Link]

-

ResearchGate. (2025). Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. Retrieved from researchgate.net. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Sodium 2,4-Dimethylbenzenesulfonate Monohydrate [cymitquimica.com]

- 3. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Sodium 2,4-Dimethylbenzenesulfonate Monohydrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. santos.com [santos.com]

- 9. 2,4-Dimethylbenzenesulfonic acid(88-61-9) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts - Google Patents [patents.google.com]

- 12. carlroth.com [carlroth.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

Sodium m-Xylene-4-sulfonate CAS number and molecular weight.

An In-Depth Technical Guide to Sodium m-Xylene-4-sulfonate for Researchers and Drug Development Professionals

Introduction

This compound is a hydrotropic agent of significant interest within the pharmaceutical sciences. As a small amphiphilic molecule, it possesses the ability to dramatically increase the aqueous solubility of poorly soluble organic compounds, including many active pharmaceutical ingredients (APIs).[1][2] This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its practical applications in drug development, with a focus on the underlying scientific principles.

It is important to note a distinction in the available literature and commercial products regarding the specific isomer. While the focus of this guide is this compound (CAS Number: 827-21-4), a commercial product often referred to as "sodium xylenesulfonate" is a mixture of isomers (CAS Number: 1300-72-7).[3] For research and development purposes, understanding the properties of the specific isomer is often crucial for reproducibility and mechanistic understanding.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | sodium 2,4-dimethylbenzenesulfonate | [3] |

| Synonyms | This compound, m-Xylene-4-sulfonic Acid Sodium Salt | [3] |

| CAS Number | 827-21-4 | [3] |

| Molecular Formula | C₈H₉NaO₃S | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | High | [1] |

| Melting Point | 27°C | [4] |

| Boiling Point | 157°C | [4] |

| Density | 1.17 g/mL at 25°C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the sulfonation of m-xylene followed by neutralization.[5][6]

-

Sulfonation: m-Xylene is reacted with a sulfonating agent, such as fuming sulfuric acid (oleum) or concentrated sulfuric acid.[6][7] The reaction temperature and the concentration of the sulfuric acid are critical parameters to control to achieve a high yield of the desired m-xylene-4-sulfonic acid and minimize the formation of byproducts like sulfones.[6]

-

Neutralization: The resulting m-xylene-4-sulfonic acid is then neutralized with a sodium base, most commonly sodium hydroxide, to produce the sodium salt.[5][6]

Mechanism of Hydrotropic Action

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble compound.[2] Unlike traditional surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes like this compound are thought to function through a more complex and less defined mechanism.[5]

The proposed mechanisms for hydrotropic action include:

-

Self-Aggregation: Hydrotropes can form aggregates in a stepwise manner, which can then encapsulate or associate with the poorly soluble drug molecules, rendering them more soluble in the aqueous medium.[8]

-

Alteration of Water Structure: Hydrotropes may alter the structure of water, creating a more favorable environment for the solute to dissolve.[1]

-

Molecular Stacking: The planar hydrophobic part of the hydrotrope molecule is believed to play a crucial role in its solubilizing action through a stacking mechanism.[8]

Applications in Pharmaceutical Sciences

The primary application of this compound in the pharmaceutical field is as a solubilizing agent for poorly water-soluble drugs.[2] Approximately 40% of drugs on the market and up to 90% of new drug candidates have poor aqueous solubility, which can significantly limit their oral bioavailability.[9]

The use of hydrotropes like this compound offers several advantages in drug development:

-

Enhanced Solubility: It can increase the solubility of poorly soluble drugs by several orders of magnitude.[2]

-

Improved Dissolution Rate: By increasing solubility, it can also enhance the dissolution rate of the drug, which is often the rate-limiting step for absorption.[9]

-

Formulation Flexibility: It can be used in various dosage forms, including oral liquids, and potentially in the development of solid dispersions.[2]

-

Cost-Effectiveness and Safety: Hydrotropy is considered a cost-effective and environmentally friendly solubilization technique.[2] Sodium xylene sulfonate is generally considered to have low toxicity.[3]

Experimental Protocol: Solubility Enhancement Study of a Model Drug

This protocol provides a step-by-step methodology for evaluating the solubility enhancement of a poorly soluble drug using this compound.

Objective: To determine the effect of different concentrations of this compound on the aqueous solubility of a model poorly soluble drug.

Materials:

-

Model poorly soluble drug (e.g., Ibuprofen, Carbamazepine)

-

This compound

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or shaker

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for drug quantification

Methodology:

-

Preparation of Hydrotrope Solutions:

-

Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).

-

Also, prepare a control solution of distilled water.

-

-

Equilibrium Solubility Determination:

-

Add an excess amount of the model drug to a known volume (e.g., 10 mL) of each hydrotrope solution and the water control in separate sealed containers.

-

Place the containers on a magnetic stirrer in a constant temperature bath (e.g., 25°C or 37°C).

-

Allow the solutions to equilibrate for 24-48 hours to ensure saturation is reached.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solutions to stand undisturbed for a short period to allow excess solid to settle.

-

Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.[1]

-

-

Quantification of Solubilized Drug:

-

Dilute the filtered samples appropriately with a suitable solvent.

-

Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

-

Data Analysis:

-

Plot the solubility of the model drug as a function of the this compound concentration.

-

Determine the fold-increase in solubility for each hydrotrope concentration compared to the aqueous solubility.

-

Data Presentation

The results of the solubility enhancement study can be effectively presented in a tabular format for easy comparison.

| Concentration of this compound (M) | Solubility of Model Drug (mg/mL) | Fold Increase in Solubility |

| 0 (Water) | Value | 1.0 |

| 0.5 | Value | Value |

| 1.0 | Value | Value |

| 1.5 | Value | Value |

| 2.0 | Value | Value |

Conclusion

This compound is a valuable tool for researchers and drug development professionals facing the challenge of poor aqueous solubility of APIs. Its ability to significantly enhance solubility through hydrotropy offers a practical and effective approach in pre-formulation and formulation studies. A thorough understanding of its properties, synthesis, and mechanism of action, as outlined in this guide, is crucial for its successful application in the development of new and improved pharmaceutical products.

References

-

Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link].

-

The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. ResearchGate. Available at: [Link].

-

Hydrotrope. Wikipedia. Available at: [Link].

-

Solubilization techniques used for poorly water-soluble drugs. Wiley Online Library. Available at: [Link].

- Production method of high purity m-xylene-4-sulfonic acid. Google Patents.

-

SODIUM XYLENE SULFONATE. Ataman Kimya. Available at: [Link].

-

Hydrotropes: what they are and how to choose the best one. Macler Chemical Products Ltd. Available at: [Link].

-

Synthesis, Characterization and Surface Activity of Alkyl m-Xylene Sulfonate Isomers. ResearchGate. Available at: [Link].

-

This compound. precisionFDA. Available at: [Link].

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link].

-

STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

-

This compound. PubChem. Available at: [Link].

-

(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link].

- Preparation of m-xylene-4-sulfonic acid. Google Patents.

-

Sodium Xylene Sulfonate (Hydrotrope Surfactant). MySkinRecipes. Available at: [Link].

- Alkylxylene sulphonate compounds, their preparation and use. Google Patents.

-

The utility of sulfonate salts in drug development. PubMed. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. This compound | C8H9NaO3S | CID 23677979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Hydrotrope - Wikipedia [en.wikipedia.org]

- 6. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]

- 7. exsyncorp.com [exsyncorp.com]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

Self-aggregation behavior of Sodium Xylenesulfonate in aqueous solutions.

An In-Depth Technical Guide to the Self-Aggregation Behavior of Sodium Xylenesulfonate in Aqueous Solutions

Foreword: Beyond Surfactancy - Understanding the Hydrotrope

To researchers, scientists, and drug development professionals, the quest for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) is a persistent challenge. While conventional surfactants are a mainstay, a unique class of compounds known as hydrotropes offers a distinct and often advantageous mechanism. Sodium Xylenesulfonate (SXS) is a paradigmatic example of such a hydrotrope. Unlike typical surfactants with long hydrocarbon tails that form well-defined micelles, SXS is an amphiphilic compound with a bulky, planar aromatic hydrophobic part and a highly soluble sulfonate group.[1][2] Its hydrophobic section is generally considered too small to drive the spontaneous, cooperative self-assembly characteristic of classical surfactants.[1] This guide eschews a conventional overview, instead providing a deep, mechanistically-grounded exploration of the self-aggregation of SXS in water—a phenomenon central to its function as a powerful solubilizing agent. We will dissect not just the what, but the why and how, offering both foundational theory and actionable experimental protocols.

The Molecular Architecture and Identity of Sodium Xylenesulfonate

Sodium Xylenesulfonate is not a single entity but a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials), typically comprising a mixture of isomers of dimethylbenzenesulfonic acid sodium salt.[2][3] The manufacturing process involves the sulfonation of xylene followed by neutralization.[4] This isomeric mixture is a critical point; variations in the substitution pattern of the methyl groups on the benzene ring can influence packing parameters and, consequently, aggregation behavior.

The core structure consists of two essential parts: a hydrophilic anionic sulfonate group (-SO₃⁻Na⁺), which imparts high aqueous solubility, and a hydrophobic aromatic ring system.[1] The planarity of this hydrophobic part is considered a significant factor in the mechanism of hydrotropic solubilization, distinguishing it from the flexible alkyl chains of common surfactants.[1][5]

Caption: Molecular structure of Sodium Xylenesulfonate.

The Mechanism of Self-Aggregation: A Step-Wise Process

The primary debate in hydrotropy centers on the mechanism of solubilization. Is it a 1:1 complexation with the solute, or does it rely on the self-aggregation of the hydrotrope? Current evidence strongly supports a model of cooperative self-aggregation.[6][7] However, this aggregation differs fundamentally from the micellization of surfactants.

Instead of a sharp transition at a Critical Micelle Concentration (CMC), hydrotropes like SXS exhibit a gradual, step-wise self-aggregation process.[1] This aggregation begins above a concentration threshold known as the Minimum Hydrotrope Concentration (MHC) .[5][8][9] Below the MHC, SXS exists primarily as monomers. Above the MHC, these monomers begin to form loose, dynamic aggregates.[5][6] It is these aggregates that are primarily responsible for solubilizing hydrophobic molecules.[6] The driving force for this aggregation is believed to be a combination of hydrophobic interactions and π-π stacking between the aromatic rings of the SXS molecules.[6][10]

Some studies suggest that this aggregation is significantly enhanced, or perhaps only occurs, in the presence of a solute molecule, indicating a cooperative process where the solute templates the formation of a hydrotrope assembly around it.[1][7]

Caption: Mechanism of hydrotropic action of SXS.

Authoritative Protocols for Characterizing SXS Aggregation

Determining the MHC is the foundational experiment for understanding any hydrotropic system. The transition at the MHC is more subtle than a typical CMC, requiring precise measurement. Here, we detail the core, self-validating protocols.

Workflow for MHC Determination

The overall process involves preparing a concentration series, performing the physical measurement, and analyzing the resulting data for a transition point.

Caption: Experimental workflow for MHC determination.

Protocol 1: Surface Tensiometry

-

Causality & Rationale: This technique is based on the principle that amphiphilic molecules like SXS adsorb at the air-water interface, reducing the surface tension of the water. As the concentration increases, the interface becomes saturated. Once aggregates form in the bulk solution (at the MHC), subsequently added monomers preferentially enter these aggregates rather than the interface. This results in a distinct change in the slope of the surface tension versus log-concentration plot.[11][12] The point of this change is the MHC.

-

Methodology:

-

Preparation: Prepare a series of SXS solutions in high-purity deionized water, ranging from well below to well above the anticipated MHC. Ensure all glassware is scrupulously clean to avoid contamination.

-

Instrumentation: Use a calibrated tensiometer (Du Noüy ring or Wilhelmy plate method). Maintain a constant temperature (e.g., 25°C ± 0.1°C) using a water bath, as surface tension is temperature-dependent.

-

Measurement: For each concentration, measure the surface tension. Allow the system to equilibrate for several minutes before each reading to ensure a stable value.

-

Data Analysis: Plot surface tension (γ) as a function of the logarithm of the SXS concentration. The data will typically show two linear regions. The MHC is determined from the concentration at the intersection of the regression lines drawn through these two regions.[12]

-

Protocol 2: Conductometry

-

Causality & Rationale: This method is suitable for ionic hydrotropes like SXS. The electrical conductivity of the solution depends on the concentration and mobility of the charge carriers (Na⁺ and the xylenesulfonate anion). Below the MHC, as concentration increases, conductivity rises in a near-linear fashion. Upon the formation of aggregates above the MHC, the counterions (Na⁺) become partially associated with the aggregate, and the mobility of the aggregated xylenesulfonate is different from that of the free monomer. This leads to a change (typically a decrease) in the slope of the conductivity versus concentration plot.[13][14]

-

Methodology:

-

Preparation: Prepare a dilution series of SXS in deionized water. It is critical to use water with very low intrinsic conductivity.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Measure the specific conductivity of each solution. Ensure thermal equilibrium is reached before each measurement.

-

Data Analysis: Plot the specific or molar conductivity against the SXS concentration. Two linear portions will be observed, and their intersection point corresponds to the MHC.

-

Protocol 3: Dynamic Light Scattering (DLS)

-

Causality & Rationale: DLS does not determine the MHC directly but is essential for confirming the presence and determining the size of aggregates formed above the MHC. The technique measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles in the solution. From these fluctuations, the particle's diffusion coefficient can be calculated, which is then related to its hydrodynamic radius via the Stokes-Einstein equation.[15]

-

Methodology:

-

Preparation: Prepare SXS solutions at concentrations known to be above the MHC (as determined by tensiometry or conductometry). Solutions must be filtered through a fine-pore filter (e.g., 0.2 µm) directly into a clean cuvette to remove dust and other extraneous scatterers.[15]

-

Instrumentation: Use a DLS instrument with a stable laser source.

-

Measurement: Place the cuvette in the instrument's temperature-controlled sample holder. Allow the sample to equilibrate. Perform multiple measurements for each sample to ensure reproducibility.

-

Data Analysis: The instrument's software will generate an intensity-weighted size distribution. The presence of a peak in the nanometer range (typically small, e.g., 1-5 nm for hydrotrope aggregates) confirms the existence of aggregates. Measurements at concentrations below the MHC should show no such peak.

-

Factors Influencing Aggregation Behavior

The self-aggregation of SXS is not fixed but is highly sensitive to the solution environment. Understanding these factors is crucial for formulation development.

| Factor | Effect on Aggregation | Mechanistic Rationale |

| Temperature | Complex; can increase or decrease MHC | Temperature affects both the hydration of the hydrophilic and hydrophobic parts and the entropy of the system. The aggregation of some hydrotropes is exothermic.[9] Increased temperature can disrupt hydrophobic hydration, which may favor aggregation.[6] |

| Addition of Electrolytes (e.g., NaCl) | Decreases MHC, promotes aggregation | The added ions shield the electrostatic repulsion between the anionic sulfonate head groups of the SXS molecules. This reduced repulsion allows the hydrotrope molecules to approach each other more closely and aggregate at a lower concentration.[9][12] |

| Presence of Solute (API) | Can decrease the effective MHC | The hydrophobic solute can act as a template, promoting the cooperative assembly of hydrotrope molecules around it. This solute-hydrotrope interaction can drive aggregation at concentrations where the hydrotrope would not self-aggregate on its own.[7] |

| SXS Isomer and Purity | Affects MHC and aggregate structure | Different isomers of dimethylbenzenesulfonate have slightly different shapes and hydrophobicities, which will alter their packing efficiency and the strength of intermolecular interactions, thereby influencing the MHC. |

Implications for Drug Development

The unique, gradual aggregation of SXS provides distinct advantages in drug formulation:

-

High Solubilization Capacity: SXS is used at relatively high concentrations (0.1-15%) to achieve significant solubility enhancement for poorly water-soluble drugs.[1]

-

Viscosity Modification: In liquid formulations, SXS can act as a viscosity-reducing agent, which is beneficial for processing and administration.[16]

-

Stabilization: By solubilizing the API within its aggregates, SXS can prevent drug precipitation and crystallization, enhancing the stability of liquid dosage forms.[17]

-

Biocompatibility: SXS is generally considered to be of low toxicity and is used in various personal care and pharmaceutical products.[2][18]

The selection of SXS as a solubilizer requires careful characterization of its aggregation behavior in the presence of the specific API. The protocols outlined in this guide provide the foundational framework for such an investigation, enabling the rational design of stable, effective drug formulations.

References

- Patel, A. D., & Desai, M. A. (2020). Aggregation Behavior and Thermodynamic Studies of Hydrotropes: A Review. Tenside Surfactants Detergents.

- Unknown Author. (n.d.). Functions of Hydrotropes in Solutions.

- Kapadiya, N., et al. (2011). Hydrotropy: A Promising Tool for Solubility Enhancement. Asian Journal of Pharmacy and Technology.

- Wikipedia contributors. (n.d.). Hydrotrope. Wikipedia.

- Unknown Author. (n.d.). A Review On Pharmaceutical Hydrotropes.

- Unknown Author. (2021). Role of Hydrotropes in Sparingly Soluble Drug Solubilization: Insight from a Molecular Dynamics Simulation and Experimental Perspectives. Langmuir.

- Unknown Author. (2015). Exploring Molecular Insights into Aggregation of Hydrotrope Sodium Cumene Sulfonate in Aqueous Solution: A Molecular Dynamics Simulation Study. The Journal of Physical Chemistry B.

- Patel, A. D., & Desai, M. A. (2020). Aggregation Behavior and Thermodynamic Studies of Hydrotropes: A Review. Semantic Scholar.

- Abranches, D. O., et al. (n.d.). Unveiling the Mechanism of Hydrotropy: Water-Mediated Interactions and The Role of Apolarity. ChemRxiv.

- Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE.

- National Center for Biotechnology Information. (n.d.).

- Patel, A. D., & Desai, M. A. (2020). Aggregation Behavior and Thermodynamic Studies of Hydrotropes: A Review.

- Vulcanchem. (n.d.).

- Unknown Author. (n.d.). A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology.

- Santos. (2021).

- Unknown Author. (2001). The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin.

- Unknown Author. (2012). Experimental and Theoretical Approach to Aggregation Behavior of New Di-N-Oxide Surfactants in an Aquatic Environment. The Journal of Physical Chemistry B.

- Zhang, L., et al. (n.d.). Study on the Surface Properties and Aggregation Behavior of Quaternary Ammonium Surfactants with Amide Bonds. ACS Omega.

- Ataman Kimya. (n.d.).

- Univar Solutions. (n.d.).

- Unknown Author. (n.d.).

- Cosmetics Info. (n.d.).

- Wikipedia contributors. (n.d.).

- Unknown Author. (2020). Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions.

Sources

- 1. Hydrotrope - Wikipedia [en.wikipedia.org]

- 2. santos.com [santos.com]

- 3. Sodium xylenesulfonate (827-93-0) for sale [vulcanchem.com]

- 4. Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajptonline.com [ajptonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00982B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Study on the Surface Properties and Aggregation Behavior of Quaternary Ammonium Surfactants with Amide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. univarsolutions.com [univarsolutions.com]

- 17. nbinno.com [nbinno.com]

- 18. cosmeticsinfo.org [cosmeticsinfo.org]

Role of Sodium Xylenesulfonate as a hydrotrope in chemical research.

An In-depth Technical Guide to Sodium Xylenesulfonate as a Hydrotrope in Chemical Research

This guide provides an in-depth technical exploration of sodium xylenesulfonate (SXS), a prominent hydrotrope, for researchers, scientists, and professionals in drug development. Moving beyond a simple definition, we will delve into its core mechanism, practical applications, and the scientific rationale behind its use in complex chemical systems.

The Concept of Hydrotropy: Beyond Surfactancy

In aqueous solutions, enhancing the solubility of poorly soluble or hydrophobic substances is a frequent challenge. While surfactants are a common solution, they operate by forming micelles above a specific critical micelle concentration (CMC).[1] Hydrotropes, including sodium xylenesulfonate, represent a distinct class of amphiphilic compounds that increase solubility through a different, non-micellar mechanism.[2]

Hydrotropes typically possess a smaller hydrophobic part compared to traditional surfactants, which is insufficient for spontaneous self-aggregation into well-defined micelles.[1][2] Instead, they are thought to work through mechanisms like step-wise self-aggregation or by altering the structure of water to create a more favorable environment for the solute.[1] This distinction is crucial for applications where the presence of micelles could be disruptive, such as in protein chemistry or certain drug delivery systems.

Sodium Xylenesulfonate (SXS): Physicochemical Profile

Sodium xylenesulfonate is an anionic hydrotrope, appearing as a white crystalline powder that is highly soluble in water.[1][3] Its structure consists of a hydrophobic aromatic xylene ring and a hydrophilic sulfonate group, making it amphiphilic.[4]

| Property | Value | Source(s) |

| IUPAC Name | Sodium dimethylbenzenesulfonate | [5] |

| CAS Number | 1300-72-7 | [1][3] |

| Molecular Formula | C₈H₉NaO₃S | [1][3] |

| Molecular Weight | 208.21 g/mol | [1][3] |

| Appearance | White crystalline powder | [1][3] |

| Water Solubility | High (e.g., ≥10 g/100 mL at 20°C) | [3] |

| Log Kₒw | -3.12 @ 20°C | [5] |

Table 1: Key Physicochemical Properties of Sodium Xylenesulfonate.

The manufacturing process typically involves the sulfonation of xylene, followed by neutralization with sodium hydroxide.[3][6]

Mechanism of Hydrotropic Action

The precise mechanism by which SXS and other hydrotropes enhance solubility is a subject of ongoing study, but it is fundamentally different from micellar solubilization. The leading theory involves a cooperative aggregation process.

At a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), hydrotrope molecules begin to form aggregates.[7] Unlike the well-defined, spherical micelles of surfactants, these aggregates are often described as loose, planar, or stacking structures. The hydrophobic solute can then partition into these nonpolar microenvironments created by the aggregated hydrotrope molecules.

This mechanism can be visualized as a logical relationship:

This aggregation is a gradual, stepwise process, and no abrupt change in physical properties (like surface tension) is observed, which is characteristic of the CMC of surfactants.[7] The planarity of the aromatic ring in SXS is considered an important factor in this stacking and aggregation mechanism.[2]

Core Applications in Research and Development

The unique properties of SXS make it a versatile tool in various research domains.

Enhancing Solubility of Active Pharmaceutical Ingredients (APIs)

A primary application of SXS is to increase the aqueous solubility of poorly water-soluble drugs, which is a major hurdle in drug development.[8][9] By increasing solubility, SXS can improve bioavailability and facilitate the formulation of liquid dosage forms for oral, topical, or parenteral administration.[10][11]

A notable example is the significant solubility enhancement of redox-active organic compounds for potential use in aqueous flow batteries. In one study, a 20 weight percent solution of sodium xylenesulfonate increased the solubility of 4-OH-TEMPO from 1.18 M to 1.99 M.[12] This demonstrates its potent solubilizing power at high concentrations.

| Compound | Initial Solubility | Hydrotrope | Final Solubility | Fold Increase | Reference |

| 4-OH-TEMPO | 1.18 M | 20% (w/w) SXS | 1.99 M | ~1.7x | [12] |

| Glibenclamide | (Example) | (Variable % SXS) | (Variable) | (Dependent on Conc.) | [1] |

Table 2: Example of Quantitative Solubility Enhancement by SXS.

Modulation of Protein Stability and Aggregation

Protein aggregation is a critical issue in the development of therapeutic proteins, leading to loss of function and potential immunogenicity.[13] Hydrotropes like SXS can be employed to modulate these processes, though their effects are highly context-dependent.

-

Preventing Aggregation: SXS can interfere with the intermolecular interactions that lead to protein aggregation.[14] It can be particularly useful during protein refolding processes or in high-concentration formulations.

-

Causality of Action: The mechanism is thought to involve the hydrotrope interacting with exposed hydrophobic patches on the protein surface, thereby preventing protein-protein association. This is distinct from denaturants like urea or guanidine which unfold the entire protein structure.[14] However, it's crucial to note that the net effect of a hydrotrope on a specific protein's stability must be determined empirically, as it depends on the protein's surface chemistry, pH, and the hydrotrope's concentration.[1]

Applications in Organic Synthesis and Extraction

Hydrotropy offers a green chemistry alternative to volatile organic solvents.[8] Aqueous solutions of SXS can serve as reaction media for organic synthesis, enhancing the solubility of nonpolar reactants and potentially increasing reaction rates and yields.[10] Furthermore, SXS is used in industrial processes for the extraction of biomolecules, such as pentosans and lignin in the paper industry, by solubilizing these complex organic materials.[5][6]

Experimental Protocols and Workflows

To harness the benefits of SXS, a systematic experimental approach is required.

Protocol: Determination of Solubility Enhancement

This protocol outlines the equilibrium solubility method to quantify the effect of SXS on a poorly soluble compound.

Objective: To determine the solubility of a model compound (e.g., a poorly soluble drug) as a function of SXS concentration.

Materials:

-

Poorly soluble compound (e.g., Ibuprofen, Glibenclamide)

-

Sodium Xylenesulfonate (SXS)

-

Deionized water

-

Volumetric flasks, magnetic stirrer, and stir bars

-

Sealed vials or containers

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

-

Prepare SXS Stock Solutions: Prepare a series of aqueous SXS solutions at various concentrations (e.g., 0%, 5%, 10%, 15%, 20% w/v).[1]

-

Equilibrium Saturation: Add an excess amount of the poorly soluble compound to a fixed volume (e.g., 10 mL) of each SXS solution in separate sealed vials.[1]

-

Stirring: Place the vials on a magnetic stirrer at a constant temperature (e.g., 25°C) and stir for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Sample Preparation: After equilibration, cease stirring and allow the solutions to stand, permitting the excess solid to settle. Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter to remove undissolved particles.[1]

-

Quantification: Dilute the filtered samples appropriately with a suitable solvent. Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., UV-Vis or HPLC).[1]

-

Data Analysis: Plot the measured solubility of the compound (in mg/mL or M) against the concentration of the SXS solution (% w/v).

Experimental Workflow Diagram

The following diagram illustrates the workflow for a comparative analysis of hydrotropes.

Safety and Handling

Sodium xylenesulfonate is generally considered to have a low toxicity profile.[5]

-

Acute Toxicity: It exhibits low toxicity for both acute oral and dermal exposure.[5][15]

-

Irritation: It can cause serious eye irritation but is not typically considered a skin irritant or sensitizer.[5][15] Direct contact with the eyes should be avoided.[5]

-

Carcinogenicity/Genotoxicity: SXS is not associated with genotoxicity, mutagenicity, or carcinogenicity.[5][16]

-

Environmental Profile: The substance is readily biodegradable and has a low potential for bioaccumulation.[4][5]

Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be used when handling the powder.

Conclusion

Sodium xylenesulfonate is a powerful and versatile hydrotrope with significant utility in chemical research, particularly in drug development and formulation science. Its ability to enhance the solubility of hydrophobic compounds through a non-micellar mechanism provides a valuable alternative to traditional surfactants. Understanding its mechanism of action, applying systematic experimental protocols to quantify its effects, and considering its favorable safety profile allows researchers to effectively overcome solubility challenges, stabilize complex systems like protein formulations, and develop innovative solutions in a variety of scientific disciplines.

References

-

Product Stewardship Summary - Sodium xylene sulfonate. Ashland.

-

Sodium Xylenesulfonate. PubChem, National Center for Biotechnology Information.

-

A Comparative Analysis of Hydrotropes: Sodium p-Toluenesulfonate vs. Sodium Xylenesulfonate. Benchchem.

-

A Review On Pharmaceutical Hydrotropes. Natural Volatiles and Essential Oils.

-

Sodium xylenesulfonate. ChemicalBook.

-

A Brief Review on Solubility Enhancement Technique: Hydrotropy. Indian Journal of Pharmaceutical Education and Research.

-

A review on hydrotropy. GSC Biological and Pharmaceutical Sciences.

-

A Review: “Hydrotropy” Techniques to increase the solubility of Drug. Journal of Pharmaceutical Negative Results.

-

HYDROTROPHY: NOVEL SOLUBILITY ENHANCEMENT TECHNIQUE: A REVIEW. International Journal of Pharmaceutical Sciences and Research.

-

SODIUM XYLENE SULFONATE. EWG's Guide to Healthy Cleaning.

-

Sodium xylenesulfonate. Vulcanchem.

-

Sodium Xylenesulfonate | Hydrotrope & Solubilizer. DRAVYOM Chemical Company.

-

BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Santos.

-

The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. Request PDF on ResearchGate.

-

Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. PMC, NIH.

-

SAFETY DATA SHEET. Spectrum Chemical.

-

SAFETY DATA SHEET. MilliporeSigma.

-

In focus: Sodium Xylene Sulfonate 90% – powder. ExSyn Corp.

-

SODIUM XYLENE SULFONATE. Ataman Kimya.

-

Hydrotropes: what they are and how to choose the best one. Macler Chemical Products Ltd.

-

Hydrotrope. Wikipedia.

-

The Versatile Chemistry of Sodium Xylenesulfonate: Applications and Benefits for Industry.

-

Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. ACS Omega.

-

Technical Applications of Hydrotropes: Sustainable and Green Carriers. Biointerface Research in Applied Chemistry.

-

Sodium Xylene Sulfonate production plant Report 2025: Setup Cost. IMARC Group.

-

What is SODIUM XYLENE SULFONATE. EWG Skin Deep.

-

Sodium Xylene Sulfonate Manufacturer & Suppliers |ELSURFAC-NaXS. Elchemy.

-

ELTESOL® SX 93 by Innospec Performance Chemicals. Personal Care & Cosmetics.

-

SODIUM XYLENESULFONATE ( XYLENE SULFONATE DE SODIUM ). Ataman Kimya.

-

Salt-Induced Dissolution of Protein Aggregates. The Journal of Physical Chemistry B.

-

(PDF) Effect of Additives on Protein Aggregation. ResearchGate.

-

Protein aggregation in salt solutions. PNAS.

-

Can higher sodium chloride concentration influence the protein aggregation? ResearchGate.

-

Salt Effects on Protein Folding Thermodynamics. The Journal of Physical Chemistry Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrotrope - Wikipedia [en.wikipedia.org]

- 3. Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. santos.com [santos.com]

- 5. ashland.com [ashland.com]

- 6. exsyncorp.com [exsyncorp.com]

- 7. researchgate.net [researchgate.net]

- 8. nveo.org [nveo.org]

- 9. A review on hydrotropy [wisdomlib.org]

- 10. archives.ijper.org [archives.ijper.org]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. ewg.org [ewg.org]

The Biological Versatility of Dimethylbenzene Sulfonic Acid Derivatives: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Scaffold

Dimethylbenzene sulfonic acid and its derivatives, a class of organic compounds characterized by a benzene ring substituted with two methyl groups and a sulfonic acid or sulfonamide functional group, are emerging as a scaffold of significant interest in medicinal chemistry and drug development. While the broader class of benzenesulfonamides has a well-established history, particularly as antimicrobial agents, the specific contributions and therapeutic potential of derivatives bearing the dimethylbenzene moiety are a subject of ongoing and promising research. This technical guide provides an in-depth exploration of the known biological activities of these compounds, with a focus on their antimicrobial and anticancer properties. We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven experimental protocols for their evaluation, and present a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical class.

Antimicrobial Activity: A Renewed Focus on a Classic Target

The sulfonamide moiety is historically significant in the fight against bacterial infections. Dimethylbenzene sulfonic acid derivatives are now being investigated as a new generation of antimicrobial agents.

Antibacterial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

Recent research has focused on the synthesis and evaluation of novel 2,4,6-trimethylbenzenesulfonyl hydrazones, which have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A series of these compounds were synthesized and their minimum inhibitory concentrations (MICs) were determined against a panel of reference bacterial strains.[1]

The results indicated that several of these derivatives exhibited significant inhibitory effects on the growth of various Gram-positive bacteria, including strains of Staphylococcus and Bacillus.[1] For instance, certain derivatives displayed MIC values ranging from 7.81 to 15.62 µg/mL against reference Gram-positive bacterial strains.[1] Interestingly, the tested compounds did not show activity against Gram-negative bacteria or fungi, suggesting a degree of selectivity in their antibacterial action.[1]

Table 1: Antibacterial Activity of Selected 2,4,6-Trimethylbenzenesulfonyl Hydrazones against Gram-Positive Bacteria [1]

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Derivative 24 | Staphylococcus spp. | 7.81 - 15.62 |

| Derivative 24 | Enterococcus faecalis | 7.81 - 15.62 |

| Derivative 24 | Micrococcus luteus | 7.81 - 15.62 |

| Derivative 24 | Bacillus spp. | 7.81 - 15.62 |

| Derivative 7, 22, 23, 25 | Staphylococcus spp. | 7.81 - 500 |

| Derivative 7, 22, 23, 25 | Enterococcus faecalis | 7.81 - 500 |

| Derivative 7, 22, 23, 25 | Micrococcus luteus | 7.81 - 500 |

| Derivative 7, 22, 23, 25 | Bacillus spp. | 7.81 - 500 |

Note: The data presented is a summary of the findings reported in the cited literature and is intended to be illustrative.

Anticancer Activity: Targeting Tumor-Associated Enzymes

The benzenesulfonamide scaffold is a well-known pharmacophore in the design of anticancer agents. A primary mechanism through which these compounds exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2][3]

Carbonic Anhydrase IX Inhibition: A Promising Therapeutic Strategy

Carbonic anhydrase IX is overexpressed in a variety of solid tumors and plays a crucial role in tumor cell survival and metastasis by regulating intra- and extracellular pH in the hypoxic tumor microenvironment.[3] The selective inhibition of CA IX is therefore a promising strategy for the development of novel anticancer therapies.[2]

While direct studies on dimethylbenzene sulfonic acid derivatives as CA IX inhibitors are emerging, the broader class of benzenesulfonamides has been extensively studied. Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active site of CA IX.[4] These studies, coupled with in vitro antiproliferative assays, have identified several benzenesulfonamide derivatives with potent anticancer activity. For example, some novel N,N-dimethylbenzenesulfonamide derivatives have shown higher antiproliferative activity against the human breast cancer cell line MCF-7 than the standard chemotherapeutic drug doxorubicin, with IC50 values in the low micromolar range.[4]

Table 2: Antiproliferative Activity of Selected N,N-Dimethylbenzenesulfonamide Derivatives against MCF-7 Breast Cancer Cells [4]

| Compound/Derivative | IC50 (µM) |

| Sulfonamide 6 | 21.81 |

| Sulfonamide 9 | 25.50 |

| Sulfonamide 11 | 20.60 |

| Sulfonamide 16 | 25.83 |

| Doxorubicin (Control) | 32.00 |

Note: This data is from a study on N,N-dimethylbenzenesulfonamide derivatives and is presented to illustrate the potential anticancer activity of this class of compounds.

The proposed mechanism of action involves the binding of the sulfonamide moiety to the zinc ion in the active site of CA IX, leading to the inhibition of its enzymatic activity. This, in turn, disrupts the pH balance in the tumor microenvironment, leading to apoptosis and the inhibition of tumor growth.

Caption: Proposed mechanism of anticancer activity via carbonic anhydrase IX inhibition.

Experimental Protocols: A Practical Guide to Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of dimethylbenzene sulfonic acid derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a compound against a specific bacterial strain.

Materials:

-

Test compound (dimethylbenzene sulfonic acid derivative)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

-